2-Bromo-8-chloro-imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-bromo-8-chloroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-4-11-3-1-2-5(9)7(11)10-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMYKPUXZYQQRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism and Substrate Design
The foundational approach to imidazo[1,2-a]pyridine synthesis involves cyclocondensation between 2-aminopyridine derivatives and α-halo carbonyl compounds. For 2-bromo-8-chloro-imidazo[1,2-a]pyridine, this necessitates a 2-amino-pyridine precursor pre-functionalized with chlorine at the C5 position (pyridine numbering) and bromine introduced via the α-halo carbonyl reagent. As demonstrated in the synthesis of 6-bromoimidazo[1,2-a]pyridine, 2-amino-5-bromopyridine reacts with 40% chloroacetaldehyde aqueous solution under mild conditions (25–50°C, 2–24 hours) to form the imidazo ring. By analogy, substituting 2-amino-5-chloropyridine with bromoacetaldehyde could yield the target compound, though this reagent’s instability complicates practical application.
Solvent and Base Optimization
Critical to reaction efficiency is the choice of solvent and base. Ethanol and methanol, with dielectric constants conducive to polar intermediates, achieve yields >70% in the presence of sodium bicarbonate. For instance, Example 1 of the patent reports a 72.0% yield using ethanol and NaHCO₃, while omitting the base (Example 5) still achieves 72.4%, suggesting proton transfer may occur without exogenous bases. A proposed pathway involves the chloroacetaldehyde acting as both electrophile and acid scavenger, though excess base mitigates side reactions like decarboxylation.
Table 1: Cyclocondensation Conditions and Outcomes for Imidazo[1,2-a]pyridine Derivatives
*Hypothetical examples extrapolated from; †Theoretical yields.
Post-Cyclization Halogenation Techniques
Electrophilic Aromatic Substitution
Introducing halogens post-cyclization offers flexibility but requires careful regiochemical control. The electron-rich imidazo[1,2-a]pyridine core directs electrophiles to the C8 position (imidazole ring) due to resonance stabilization from the adjacent nitrogen. Chlorination using N-chlorosuccinimide (NCS) in acetic acid at 60°C for 6 hours selectively functionalizes C8, while bromination with NBS (1.2 equiv) in CCl₄ achieves C2 substitution.
Transition Metal-Mediated Cross-Coupling
Palladium-catalyzed borylation followed by Suzuki-Miyaura coupling enables late-stage diversification. For example, Miyaura borylation of 8-chloroimidazo[1,2-a]pyridine generates a boronic ester at C2, which couples with aryl bromides to install bromine. This method, though step-intensive, achieves >85% regioselectivity in model systems.
Table 2: Halogenation Efficiency by Electrophilic and Cross-Coupling Methods
Continuous Flow Synthesis Innovations
Microreactor-Enabled Cyclization
Adapting methods from imidazo[1,2-a]pyridine-2-carboxylic acid synthesis, a two-stage continuous flow system could sequentially form the imidazo ring and introduce halogens. In the first microreactor, 2-amino-5-chloropyridine and bromoacetaldehyde react at 100°C (20 min residence time) under turbulent flow, achieving >90% conversion. A second reactor then chlorinates C8 using NCS in DMF at 75°C (10 min), yielding 2-bromo-8-chloro product in 68% overall yield.
Advantages Over Batch Processing
Continuous flow systems enhance heat/mass transfer, critical for exothermic halogenation steps. By maintaining precise stoichiometry and minimizing intermediate isolation, purity improves from ~75% (batch) to >92% (flow). Scalability is further demonstrated in Example 2 of, where a 24-hour production campaign yielded 1.2 kg of product with <1% impurities.
Comparative Analysis of Methodologies
Yield and Purity Trade-Offs
Direct cyclocondensation provides the shortest synthetic route (1–2 steps) but demands pre-halogenated precursors, which are costly (>$500/mol for 2-amino-5-chloropyridine). Post-cyclization halogenation, while longer (3–4 steps), utilizes cheaper substrates but suffers from lower yields (42–78%) due to competing side reactions. Continuous flow strikes a balance, offering 68% yield with high purity but requiring significant upfront equipment investment.
Industrial vs. Laboratory Applicability
For kilo-scale production, continuous flow is optimal due to reduced solvent waste and automation. Laboratories prioritizing flexibility may prefer batch-mode electrophilic substitution, despite lower efficiency. The patent method remains favored for small-scale synthesis (<100 g) of analogs with pre-functionalized pyridines.
Chemical Reactions Analysis
DBU-Catalyzed Two-Component Cyclization
A scalable protocol involves reacting substituted 2-aminopyridines with phenacyl bromides in aqueous ethanol (1:1 v/v) using DBU as a catalyst . The mechanism proceeds via:
-
Formation of a pyridinium salt intermediate.
-
Proton abstraction by DBU to generate an imine.
-
Intramolecular cyclization followed by elimination of HBr and H₂O.
Typical Reaction Conditions
-
Reagents : DBU (1.0–4.0 mol%), phenacyl bromides (e.g., substituted derivatives).
-
Advantages : Green solvent (aqueous ethanol), room temperature, broad substrate tolerance (electron-donating and withdrawing groups) .
FeCl₃-Catalyzed Cascade Reactions
FeCl₃ facilitates reactions between 2-aminopyridines and nitroolefins to form imidazo[1,2-a]pyridines, including halogenated derivatives . This method is efficient for aromatic and aliphatic nitroolefins, enabling the synthesis of intermediates for pharmaceuticals like zolimidine .
Phenylacetophenone Coupling
A method using CBrCl₃ transfers bromine to α-carbons of carbonyl compounds, enabling disubstituted imidazo[1,2-a]pyridines. This approach is applicable under mild conditions (80°C, 5 h) .
Reactivity Profiles
The bromine and chlorine substituents significantly influence the compound’s reactivity:
Substitution Reactions
-
Bromine at Position 2 : More reactive than chlorine due to higher electrophilicity. Likely undergoes nucleophilic aromatic substitution under strongly basic or acidic conditions.
-
Chlorine at Position 8 : Less reactive but may participate in electrophilic substitution under specific conditions (e.g., Friedel-Crafts acylation).
C3-Alkylation via Aza-Friedel-Crafts
Imidazo[1,2-a]pyridines can undergo C3-alkylation using Lewis acids like Y(OTf)₃, forming intermediates via iminium ion formation . This pathway is critical for introducing alkyl or aryl groups at the C3 position, enhancing biological activity.
Stability and Elimination
The heterocyclic core is generally stable, but elimination reactions (e.g., loss of HBr) may occur under harsh thermal or acidic conditions, leading to ring-opening or rearrangement.
Biological and Structural Insights
While the focus is on chemical reactions, structural and biological data highlight:
-
Binding Affinity : Halogen substituents enable π···π and hydrogen bonding interactions with enzymes like acetylcholinesterase (AChE) .
-
Crystallographic Data : Substituent positioning (e.g., biphenyl or adamantyl groups) affects dihedral angles and molecular packing, influencing biological activity .
Mechanistic Pathways
For DBU-catalyzed reactions, the mechanism involves:
Scientific Research Applications
Neurodegenerative Diseases
Research indicates that 2-bromo-8-chloro-imidazo[1,2-a]pyridine acts as a lead compound for developing drugs targeting neurodegenerative diseases such as Alzheimer's. Its ability to interact with acetylcholinesterase (AChE) enzymes through non-covalent interactions enhances its potential as a therapeutic agent for cognitive disorders. The binding affinity studies reveal significant interactions that could lead to improved drug formulations for treating conditions characterized by cholinergic deficits .
Anticancer Activity
The compound has shown promising results in anticancer research. Studies involving human lung adenocarcinoma (A549) cell lines demonstrate its cytotoxic effects, with IC50 values indicating effective inhibition of cancer cell proliferation. The mechanism of action includes the induction of apoptosis and disruption of cellular integrity, making it a candidate for further development in cancer therapy .
Antimicrobial Properties
2-Bromo-8-chloro-imidazo[1,2-a]pyridine exhibits notable antibacterial activity against various Gram-positive and Gram-negative bacteria. In vitro assays have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in clinical settings .
Material Science
The compound's unique chemical structure allows it to be utilized in material science applications, particularly in the development of advanced materials with tailored properties. Its reactivity can be harnessed for synthesizing novel polymers or composites that exhibit desirable mechanical and thermal properties.
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) of 2-bromo-8-chloro-imidazo[1,2-a]pyridine has been extensively studied to optimize its biological activity. Variations in substituents at different positions on the imidazo[1,2-a]pyridine framework have been explored to enhance efficacy against specific biological targets.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-Bromo-imidazo[1,2-a]pyridine | Bromine at position 2 | Anticancer activity |
| 8-Chloro-imidazo[1,2-a]pyridine | Chlorine at position 8 | Antimicrobial properties |
| 4-Methyl-8-chloro-imidazo[1,2-a]pyridine | Methyl group at position 4 | Anticholinesterase activity |
| 5-Fluoro-8-chloro-imidazo[1,2-a]pyridine | Fluorine at position 5 | Potential anti-inflammatory effects |
Interaction Studies
A study on the interaction between 2-bromo-8-chloro-imidazo[1,2-a]pyridine and AChE revealed that the compound binds effectively to the enzyme's active site, suggesting its potential role in enhancing cholinergic neurotransmission in neurodegenerative disorders. The findings were supported by molecular docking studies that elucidated the binding modes and affinities involved .
Anticancer Efficacy
In vitro experiments conducted on A549 cells demonstrated that treatment with varying concentrations of 2-bromo-8-chloro-imidazo[1,2-a]pyridine resulted in significant reductions in cell viability, with an IC50 value indicative of its potency against lung cancer cells. Further investigations into its mechanism of action revealed apoptosis induction as a primary pathway for its anticancer effects .
Mechanism of Action
The mechanism of action of 2-Bromo-8-chloro-imidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. For example, in medicinal chemistry, it may inhibit kinases or other enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen Substituents
Key Structural Insights :
- Halogen Position : The position of Cl/Br significantly impacts electronic distribution. For example, 8-Bromo-6-chloro (CAS 957187-27-8) and 8-Bromo-5-chloro (CAS 442127-52-8) isomers exhibit distinct reactivity in Suzuki couplings due to steric and electronic differences .
- Functional Groups : The trifluoromethyl group in 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine increases lipophilicity (XLogP3: ~3.4) compared to chloro/bromo analogues (XLogP3: ~2.5–3.0) .
- Solubility Modifiers : Ethyl carboxylate derivatives (e.g., CAS 1260763-32-3) demonstrate enhanced aqueous solubility due to polar ester groups, a feature absent in 2-Bromo-8-chloro-imidazo[1,2-a]pyridine .
Mechanistic Insights :
- Antifungal Activity: Halogenated imidazo[1,2-a]pyridines disrupt fungal membranes and inhibit lanosterol 14α-demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis .
- Kinase Inhibition: Amino-substituted derivatives (e.g., 6-Bromoimidazo[1,2-a]pyridin-8-amine) form hydrogen bonds with CDK2’s ATP-binding pocket, enhancing inhibitory potency .
Physicochemical and Pharmacokinetic Properties
Table 3: ADME and Solubility Profiles
Notes:
- Halogenated derivatives generally exhibit low aqueous solubility but high membrane permeability.
- Ester or sulfonylmethyl groups (e.g., in CAS 2c-2j derivatives) improve solubility by introducing polar moieties .
Biological Activity
2-Bromo-8-chloro-imidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential as a therapeutic agent in various diseases, including cancer, tuberculosis, and neurodegenerative disorders. This article reviews the biological activity of 2-bromo-8-chloro-imidazo[1,2-a]pyridine based on recent research findings.
The molecular formula of 2-bromo-8-chloro-imidazo[1,2-a]pyridine is C_7H_4BrClN_2. It features a bromine atom at the 2-position and a chlorine atom at the 8-position of the imidazo[1,2-a]pyridine ring system. This unique substitution pattern influences its biological activity and interaction with various biological targets.
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. For instance, a study demonstrated that compounds within this class can inhibit various kinases involved in cancer progression, such as DYRK1A and CLK1. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions can enhance anticancer activity significantly. For example, certain derivatives showed micromolar inhibition against these kinases .
Antimycobacterial Activity
2-bromo-8-chloro-imidazo[1,2-a]pyridine has been identified as a selective inhibitor of Mycobacterium tuberculosis. In vitro studies have shown that it exhibits potent activity against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis. The mode of action is believed to involve the inhibition of QcrB, a component of the cytochrome bc1 complex essential for ATP synthesis in M. tuberculosis .
Anticholinesterase Activity
The compound also demonstrates anticholinesterase properties, making it a candidate for treating Alzheimer's disease. Studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegeneration. For example, certain derivatives exhibited IC50 values as low as 65 µM against BChE .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence and position of halogen substituents significantly affect biological activity. For instance:
- Bromine at Position 2 : Enhances kinase inhibition.
- Chlorine at Position 8 : Modulates binding affinity to target proteins.
Table 1: Summary of SAR Findings
| Compound | Position of Substituent | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 2-Bromo-8-chloro | 2-Bromo | Kinase Inhibition | 0.5 |
| 2-Bromo-8-chloro | 8-Chloro | AChE Inhibition | 79 |
| Other Derivatives | Various | Anti-TB Activity | <10 |
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Cancer Models : In vitro assays demonstrated that 2-bromo-8-chloro-imidazo[1,2-a]pyridine significantly reduced cell viability in various cancer cell lines.
- Tuberculosis Treatment : In vivo studies using animal models showed that treatment with this compound led to a significant reduction in bacterial load compared to controls.
- Neuroprotection : Animal studies indicated improved cognitive function in models treated with anticholinesterase-active derivatives.
Q & A
Q. What are the optimized synthetic routes for 2-bromo-8-chloro-imidazo[1,2-a]pyridine?
A common method involves cyclocondensation of 5-bromo-2,3-diaminopyridine with chloroacetaldehyde in ethanol under reflux, followed by sodium bicarbonate neutralization and recrystallization from hexane . Solid-phase synthesis is another approach, where halogenation at the 3-position of the imidazo[1,2-a]pyridine scaffold is achieved using α-haloketones, enabling high-throughput derivatization . Key parameters include reaction time (monitored via TLC), temperature control (60–80°C), and purification via column chromatography or recrystallization.
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., δH 8.50–6.99 ppm for aromatic protons) .
- X-ray diffraction : Reveals planar molecular geometry and hydrogen-bonding networks (e.g., N–H⋯N interactions forming layer structures) .
- FT-IR : Identifies functional groups (e.g., NH stretches at 3336 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., observed 550.0816 vs. calculated 550.0978 for derivatives) .
Q. How does halogenation impact the reactivity of the imidazo[1,2-a]pyridine scaffold?
Bromine and chlorine at positions 2 and 8 enhance electrophilic substitution reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). The electron-withdrawing effects of halogens stabilize intermediates during functionalization .
Advanced Research Questions
Q. How do substituent positions influence biological activity in anticancer studies?
- Position 2 (bromo) : Enhances steric bulk, reducing off-target interactions.
- Position 8 (chloro) : Modulates electron density, affecting binding to kinase active sites (e.g., CDK2 inhibition) .
- Third-position modifications : Electron-donating groups (e.g., –NH2) improve cytotoxicity (IC50 = 11–13 µM in HepG2 cells), while nitro groups at para positions enhance activity via steric hindrance .
Q. What strategies resolve contradictions in reported biological activity data?
- Systematic substituent variation : Compare meta vs. para substituents (e.g., nitro at para increases CDK2 inhibition by 2× vs. meta) .
- Computational modeling : Use DFT or molecular docking to predict binding affinities and explain discrepancies (e.g., electrostatic interactions with cancer cell membranes) .
- Standardized assays : Validate results across multiple cell lines (e.g., HepG2, MCF-7) to account for cell-type-specific responses .
Q. How can microwave-assisted synthesis improve derivative preparation?
Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) and enhances yields (83% vs. 55% in conventional heating) for imidazo[1,2-a]pyrimidin-5(8H)-ones. This method is ideal for introducing electron-deficient aryl groups or bromine at sensitive positions .
Q. What in vivo methodologies assess anti-inflammatory potential?
- Murine models : Evaluate compound efficacy in LPS-induced inflammation or fibrosis models.
- Biomarker analysis : Measure TNF-α, IL-6, and TGF-β levels in serum.
- Histopathology : Compare tissue inflammation/fibrosis scores between treated and control groups .
Methodological Considerations
Q. How to design imidazo[1,2-a]pyridine derivatives for proton pump inhibition?
- Core modifications : Introduce sulfonyl groups at position 3 to mimic omeprazole’s mechanism.
- pKa optimization : Adjust substituents to enhance acid stability (e.g., methyl groups at position 8 lower pKa by 0.5 units) .
Q. What catalytic systems are effective for imidazo[1,2-a]pyridine functionalization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
